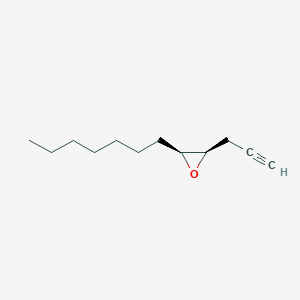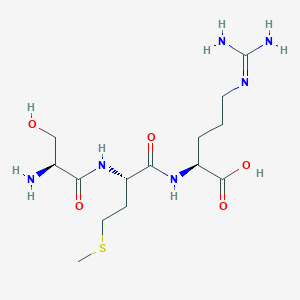
Ser-Met-Arg
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ser-Met-Arg, also known as Serine-Methionine-Arginine, is a tripeptide composed of the amino acids serine, methionine, and arginine. Peptides like this compound play crucial roles in various biological processes, including cellular signaling, enzyme activity regulation, and protein synthesis. The unique sequence of amino acids in this compound imparts specific biochemical properties that make it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ser-Met-Arg typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (arginine) to a solid resin. The subsequent amino acids (methionine and serine) are sequentially added using protected amino acid derivatives to prevent unwanted side reactions. The common protecting groups used are Fmoc (9-fluorenylmethoxycarbonyl) for the N-terminus and tBu (tert-butyl) for the side chains .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities or incomplete sequences .
化学反应分析
Types of Reactions
Ser-Met-Arg can undergo various chemical reactions, including:
Oxidation: Methionine can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid is commonly used for oxidizing methionine.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is used for reducing disulfide bonds.
Substitution: Various reagents, such as acylating agents or alkylating agents, are used for substituting amino acid residues
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered functional groups
科学研究应用
Ser-Met-Arg has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and enzyme regulation.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and modulation of immune responses.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations
作用机制
The mechanism of action of Ser-Met-Arg involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound can bind to enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways such as the Keap1-Nrf2/ARE pathway, which is involved in antioxidant responses, and the PI3K/Akt/mTOR pathway, which regulates cell growth and survival .
相似化合物的比较
Similar Compounds
Ala-Met-Ser-Arg: A tetrapeptide with similar amino acid composition but includes alanine.
Alpha-Melanocyte-Stimulating Hormone (α-MSH): A peptide hormone with a sequence that includes serine, methionine, and arginine among other amino acids .
Uniqueness of Ser-Met-Arg
This compound is unique due to its specific sequence and the distinct biochemical properties conferred by the combination of serine, methionine, and arginine. This tripeptide’s ability to undergo various chemical modifications and its involvement in multiple biological pathways make it a versatile compound for research and industrial applications.
属性
CAS 编号 |
189342-36-7 |
|---|---|
分子式 |
C14H28N6O5S |
分子量 |
392.48 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C14H28N6O5S/c1-26-6-4-9(19-11(22)8(15)7-21)12(23)20-10(13(24)25)3-2-5-18-14(16)17/h8-10,21H,2-7,15H2,1H3,(H,19,22)(H,20,23)(H,24,25)(H4,16,17,18)/t8-,9-,10-/m0/s1 |
InChI 键 |
RQXDSYQXBCRXBT-GUBZILKMSA-N |
手性 SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)N |
规范 SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]di(naphthalen-2-ol)](/img/structure/B14255740.png)

![Methanone, phenyl[2-(phenylethynyl)phenyl]-](/img/structure/B14255752.png)
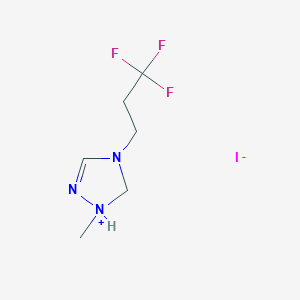
![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)
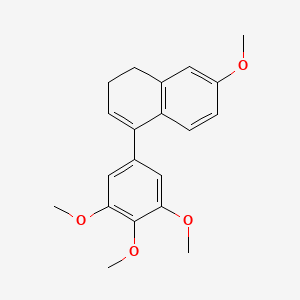
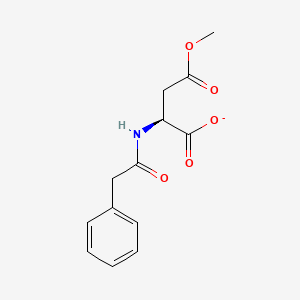
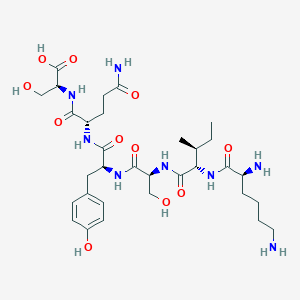
![Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol](/img/structure/B14255784.png)
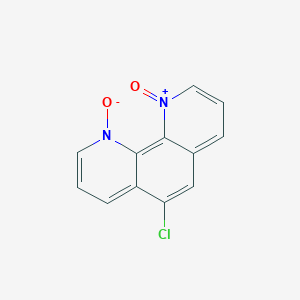

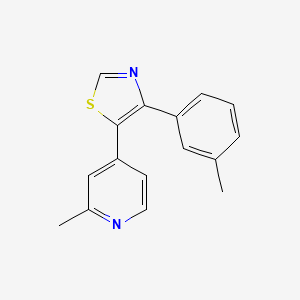
![gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium](/img/structure/B14255806.png)
